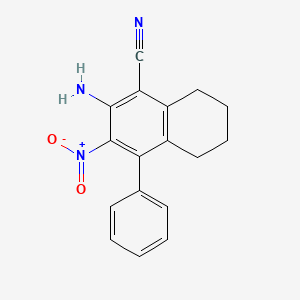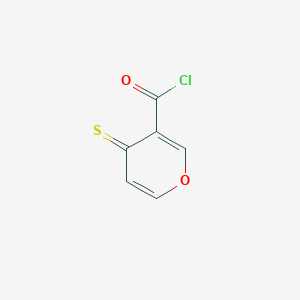
1,3-Dichloro-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dichloro-3-methylbutan-2-one can be synthesized through the chlorination of 3-methylbutan-2-one (isopropyl methyl ketone) using sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out in a well-ventilated hood due to the release of hydrochloric acid (HCl) and sulfur dioxide (SO2) gases. The process involves the following steps :
Reactants: 3-methylbutan-2-one and sulfuryl chloride.
Reaction Conditions: The reaction mixture is cooled in an ice bath, and sulfuryl chloride is added dropwise while maintaining the temperature between 10-15°C.
Workup: After the reaction is complete, the mixture is stirred overnight, and the product is isolated by extraction with diethyl ether and subsequent distillation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in specialized reactors, followed by purification steps such as distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1,3-dimethoxy-3-methylbutan-2-one.
Reduction: Formation of 1,3-dichloro-3-methylbutan-2-ol.
Oxidation: Formation of 1,3-dichloro-3-methylbutanoic acid.
Aplicaciones Científicas De Investigación
1,3-Dichloro-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,3-dichloro-3-methylbutan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-3-methylbutane: Similar structure but lacks the ketone group.
3-Chloro-3-methylbutan-2-one: Contains only one chlorine atom.
1,1,3-Trichloro-3-methylbutan-2-one: Contains an additional chlorine atom.
Propiedades
Número CAS |
57539-84-1 |
|---|---|
Fórmula molecular |
C5H8Cl2O |
Peso molecular |
155.02 g/mol |
Nombre IUPAC |
1,3-dichloro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-5(2,7)4(8)3-6/h3H2,1-2H3 |
Clave InChI |
NEVIWYGONGMZRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


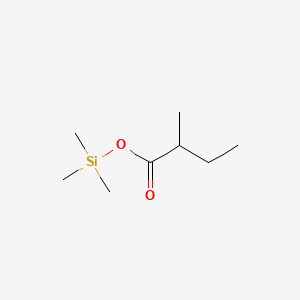



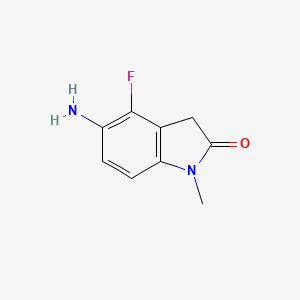
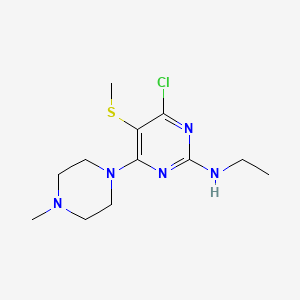
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
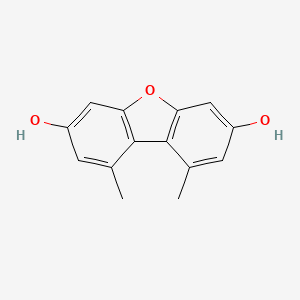
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)

